molecular formula C22H22ClN3O3 B2581781 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251612-66-4

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2581781
CAS RN: 1251612-66-4
M. Wt: 411.89
InChI Key: JSIQXUYHJQZEFO-UHFFFAOYSA-N
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Description

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized as part of studies exploring novel chemical structures with potential biological activities. For instance, Salahuddin et al. (2014) synthesized a series of compounds, including structures similar to the one , to evaluate their anticancer properties. These compounds were characterized using techniques such as IR, NMR, and mass spectrometry, highlighting the compound's significance in the development of new anticancer agents (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).

Anticancer Activity

Compounds with structural similarities to 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide have shown promising results in anticancer evaluations. Salahuddin et al. (2014) found that one of the synthesized compounds exhibited significant activity against breast cancer cell lines, indicating the potential of such compounds in cancer therapy. The study utilized the NCI 60 Cell screen to evaluate the in vitro anticancer activity, revealing that specific derivatives could serve as leads for the development of new anticancer drugs (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).

Antimicrobial Activity

Research by Watpade and Toche (2017) into pyrano quinoline derivatives, which share a core structure with the compound , revealed antimicrobial properties. These findings suggest the potential application of such compounds in developing new antimicrobial agents. The study involved the synthesis of derivatives and their subsequent evaluation for antimicrobial efficacy, indicating a broad research interest in naphthyridine derivatives for their biological activities (Rahul Watpade & R. Toche, 2017).

Chemical Synthesis and Catalysis

Facchetti et al. (2016) explored the synthesis of pincer-functionalized aminomethylbenzoquinoline derivatives for catalytic applications. This research highlights the versatility of naphthyridine derivatives in synthetic chemistry and their potential use as catalysts or in the development of catalytic processes. The study detailed the preparation of these derivatives and their application in ketone reduction, demonstrating the compound's relevance beyond biological activities to include chemical synthesis and catalysis (S. Facchetti, Václav Jurčík, Salvatore Baldino, Steven Giboulot, H. G. Nedden, A. Zanotti-gerosa, A. Blackaby, Richard Bryan, Adrian B Boogaard, David B. McLaren, E. Moya, Steven P. Reynolds, Karl S. Sandham, P. Martinuzzi, & W. Baratta, 2016).

properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-13-18(23)8-7-16-21(13)25-19-9-10-26(11-17(19)22(16)28)12-20(27)24-14-3-5-15(29-2)6-4-14/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQXUYHJQZEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide

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